1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE
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Overview
Description
1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride intermediate.
Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholinosulfonyl intermediate.
Coupling Reaction: The final step involves the coupling of the fluorobenzoyl intermediate with the morpholinosulfonyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-FLUOROBENZOYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
4-(3-Bromo-4-fluorobenzoyl)morpholine: This compound shares the fluorobenzoyl group but differs in the presence of a bromine atom and a morpholine ring.
1,3-BIS(4-FLUOROBENZOYL)BENZENE: This compound contains two fluorobenzoyl groups attached to a benzene ring, making it structurally different from the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S/c24-19-5-3-17(4-6-19)23(29)26-11-1-2-18(16-26)22(28)25-20-7-9-21(10-8-20)33(30,31)27-12-14-32-15-13-27/h3-10,18H,1-2,11-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXTXFVSSFDSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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